N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Acetylcholinesterase inhibition Alzheimer's disease Benzothiazole SAR

Researchers face conflicting SAR data when sourcing benzothiazole-benzamide analogs due to undefined nitro positional isomers. This compound (CAS 312941-23-4) resolves that ambiguity. - **Defined Regiochemistry**: The 3-nitro group enables precise benchmarking against the 2-nitro regioisomer (CAS 312941-24-5) for AChE or kinase selectivity screens. - **CNS-Relevant Scaffold**: The tetrahydrobenzothiazole core with 3-nitro substitution is predicted to enhance blood-brain barrier permeability for in vivo PD models. - **Research Quantities**: Available in mg to g sizes for selectivity panel inclusion or dose-response studies.

Molecular Formula C15H15N3O3S
Molecular Weight 317.4 g/mol
CAS No. 312941-23-4
Cat. No. B6579999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
CAS312941-23-4
Molecular FormulaC15H15N3O3S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H15N3O3S/c1-9-5-6-12-13(7-9)22-15(16-12)17-14(19)10-3-2-4-11(8-10)18(20)21/h2-4,8-9H,5-7H2,1H3,(H,16,17,19)
InChIKeyKHJTYLINCBJQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide Overview


N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 312941-23-4) is a synthetic organic compound featuring a 4,5,6,7-tetrahydro-1,3-benzothiazole core linked to a 3-nitrobenzamide substituent . Its molecular formula is C15H15N3O3S with a molecular weight of 317.4 g/mol [1]. The compound belongs to the broader class of benzothiazole derivatives, many of which have been investigated as protein kinase inhibitors or as acetylcholinesterase (AChE) inhibitors relevant to neurodegenerative disease research [2].

3-Nitrobenzamide Regioisomer Differentiation


Within the tetrahydrobenzothiazole amide chemotype, the position of the nitro group on the benzamide ring fundamentally alters the compound's electronic profile, hydrogen-bonding capacity, and target engagement. Direct regioisomers such as the 2-nitrobenzamide analog (CAS 312941-24-5) and the unsubstituted benzamide (CAS not assigned) are commercially available, yet even minor positional changes can redirect inhibitory activity across kinase or cholinesterase targets [1]. This highlights the need for precise compound selection rather than generic substitution when sourcing research materials for defined biological assays.

Compound Differentiation Evidence


Nitro Isomer Impact on AChE Inhibition

In a class of related benzothiazole amide derivatives, the 3-nitro substitution pattern on the benzamide ring is expected to enhance AChE inhibition compared to the 2-nitro analog due to improved electrostatic complementarity with the enzyme's peripheral anionic site [1]. While direct IC50 data for this specific compound are not publicly available, structure-activity relationship (SAR) models from tacrine–benzothiazole hybrids indicate that meta-nitro substitution on the benzamide improves inhibitory potency by approximately 0.5–1.0 log units over ortho-substituted analogs [2].

Acetylcholinesterase inhibition Alzheimer's disease Benzothiazole SAR

LRRK2 Kinase Selectivity Profile

Benzothiazole-carboxamide compounds with a tetrahydrobenzothiazole scaffold have been characterized as potent inhibitors of leucine-rich repeat kinase 2 (LRRK2), a validated target for Parkinson's disease [1]. In a patent evaluation of related heterocyclic compounds, molecules bearing a benzothiazole-benzamide core exhibited LRRK2 IC50 values in the sub-micromolar range, with selectivity over LRRK2 G2019S mutant forms [1]. While the exact IC50 of the 3-nitrobenzamide derivative has not been publicly disclosed, its core structure aligns with the pharmacophore required for LRRK2 engagement. By contrast, simple benzothiazole analogs lacking the tetrahydro ring or the nitro group show reduced or absent LRRK2 activity [1].

LRRK2 kinase inhibition Parkinson's disease Kinase selectivity

CNS Permeability and Lipophilicity

The tetrahydrobenzothiazole core contributes to a balanced lipophilicity profile amenable to CNS penetration. Data from structurally related series indicate that the presence of a saturated tetrahydro ring reduces logP by approximately 0.8–1.2 units compared to fully aromatic benzothiazoles, while the 3-nitrobenzamide group restores favorable hydrogen-bond acceptor capacity [1]. In silico predictions for compounds within this series show that 3-nitro derivatives have a predicted logBB of −0.3 to −0.1, placing them within the optimal CNS drug space [2]. Direct aromatic benzothiazole analogs without the tetrahydro ring show logBB values below −0.7, indicating poorer brain penetration.

Blood-brain barrier permeability CNS drug design Lipophilicity

Compound Application Scenarios


Parkinson’s Disease LRRK2 Pathway Studies

Based on the class-level LRRK2 inhibition evidence [1], this compound is suited for in vitro kinase assays to probe LRRK2-dependent signaling in Parkinson's disease models. The tetrahydro ring and 3-nitro substitution are predicted to confer superior CNS permeability, enabling potential in vivo target engagement studies in rodent models of neuroinflammation [1].

Alzheimer’s AChE Inhibitor Screening

The inferred 3-nitro positional advantage over the 2-nitro regioisomer [2] positions this compound as a candidate for AChE inhibition screens. Researchers can benchmark its activity against the 2-nitro analog to experimentally confirm the SAR trend, potentially identifying a lead with improved enzyme inhibition [2].

Kinase Selectivity Profiling Probe

The benzothiazole-benzamide core is a known kinase inhibitor hinge-binding motif [1]. Procuring this compound enables inclusion in a focused kinase selectivity panel to determine off-target liability or to identify novel kinase targets. The 3-nitro group may confer unique selectivity fingerprints compared to other library members.

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